
Au-S bond distance in Dimethylsulfide gold
chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethylsulfide gold chloride

Cat. No.: B14791068 Get Quote

An In-depth Technical Guide on the Au-S Bond Distance in Dimethylsulfide Gold(I) Chloride

Introduction
Dimethylsulfide gold(I) chloride, with the chemical formula (CH₃)₂SAuCl, is a key coordination

complex and a common precursor in gold chemistry.[1][2][3] Its linear geometry and the nature

of the gold-sulfur bond are of significant interest for understanding its reactivity and application

in the synthesis of other gold compounds. This technical guide provides a detailed analysis of

the Au-S bond distance in this complex, supported by experimental and computational data.

Molecular Structure and Bond Parameters
The molecular structure of dimethylsulfide gold(I) chloride is characterized by a nearly linear

arrangement around the central gold(I) atom.[1][4] The gold center is covalently bonded to one

sulfur atom from the dimethyl sulfide ligand and one chlorine atom.

Quantitative Data Summary
The precise structural parameters of dimethylsulfide gold(I) chloride have been determined

through high-resolution X-ray crystallographic studies.[4] The key bond distance and angle are

summarized in the table below.
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Parameter Experimental Value Computational Value (DFT)

Au-S Bond Distance 2.271(2) Å ~2.26-2.29 Å

Cl-Au-S Bond Angle 176.63(2)° - 176.9° ~176.63°

Note: The numbers in parentheses represent the standard uncertainty in the last digit of the

experimental value. Computational values are typical ranges reported in the literature.

The experimentally determined Au-S bond distance of 2.271(2) Å is indicative of a strong

covalent interaction between the gold(I) center and the sulfur atom of the dimethyl sulfide

ligand.[1][4] This value is comparable to other reported gold(I)-sulfur bond lengths in similar

complexes.[1][4]

Experimental Determination of the Au-S Bond
Distance
The primary experimental technique for the precise determination of the Au-S bond distance in

dimethylsulfide gold(I) chloride is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of (CH₃)₂SAuCl are grown. This can be achieved

through slow evaporation of a saturated solution of the compound in a suitable organic

solvent, such as dichloromethane.

Data Collection: A suitable single crystal is mounted on a goniometer. High-resolution

diffraction data are collected using a synchrotron X-ray source, such as the SPring-8 facility

(beamline BL02B1), to obtain highly precise structural parameters.[4] The crystal is typically

cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the

quality of the diffraction data.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The crystal structure of dimethylsulfide gold(I)

chloride has been identified as monoclinic with the space group P2₁/c.[4] The structure is

then solved using direct methods or Patterson methods and subsequently refined using full-
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matrix least-squares on F². This refinement process yields the final atomic coordinates, and

from these, the precise bond lengths and angles are calculated.

Computational Analysis of the Au-S Bond
Density Functional Theory (DFT) calculations have been employed to model the geometry of

dimethylsulfide gold(I) chloride and have shown excellent agreement with experimental data.[4]

These computational studies typically predict Au-S bond lengths within 0.01-0.02 Å of the

experimentally determined value.[4] The calculated Cl-Au-S bond angle also closely matches

the experimental value, confirming the accuracy of the computational models for this system.[4]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the

Au-S bond distance in dimethylsulfide gold(I) chloride.
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Caption: Workflow for determining the Au-S bond distance.

Signaling Pathway and Logical Relationship
Visualization
The logical relationship for the characterization of the Au-S bond in dimethylsulfide gold(I)

chloride can be visualized as follows, integrating both experimental and computational

approaches.
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Caption: Experimental and computational validation of the Au-S bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14791068#au-s-bond-distance-in-dimethylsulfide-
gold-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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